molecular formula C12H19BN2O2 B1318684 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine CAS No. 851883-08-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Cat. No.: B1318684
CAS No.: 851883-08-4
M. Wt: 234.1 g/mol
InChI Key: SVUDHDDKOKWBNK-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a compound that features a benzene ring substituted with a dioxaborolane group and two amine groups

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUDHDDKOKWBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590380
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851883-08-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851883-08-4
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Preparation Methods

Boronate Ester Formation

The key step in the preparation is the formation of the boronate ester moiety, typically achieved by:

  • Borylation of halogenated aromatic diamines: Starting from a 1,2-diaminobenzene derivative bearing a halogen (e.g., bromine or iodine) at the para position relative to the amines, a palladium-catalyzed borylation reaction is performed using bis(pinacolato)diboron or pinacolborane reagents.

  • Reaction conditions: These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dioxane, with bases like potassium carbonate or cesium carbonate, under inert atmosphere and elevated temperatures (e.g., 80–110 °C). Microwave-assisted heating can be employed to reduce reaction times and improve yields.

Preservation of Diamine Functionality

  • The ortho-diamine groups are sensitive to oxidation and side reactions; thus, protective groups or mild reaction conditions are used to maintain their integrity during borylation.

  • Alternatively, the diamine groups can be introduced after the boronate ester formation via selective amination or reduction of nitro precursors.

Representative Synthetic Procedure

A typical synthetic sequence may involve:

  • Starting material: 4-bromo-1,2-diaminobenzene or a protected derivative.

  • Borylation: Pd-catalyzed coupling with bis(pinacolato)diboron in the presence of a base (e.g., K2CO3) in dioxane/water or DMF solvent system at 80–110 °C for several hours.

  • Work-up: Extraction, washing, drying, and purification by column chromatography to isolate the boronate ester product.

  • Deprotection (if applicable): Removal of protecting groups on the amines under mild acidic or basic conditions.

Detailed Reaction Data and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pd-catalyzed borylation 4-bromo-1,2-diaminobenzene, bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 100 °C, 6 h 40–60 Microwave heating can improve yield
2 Deprotection (if used) Acidic or basic hydrolysis 80–90 Protecting groups like Boc or acetamide used to protect amines
3 Purification Silica gel chromatography Ensures high purity (>95%)

Research Findings and Optimization

  • Microwave-assisted synthesis: Studies have shown that microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving yields of the boronate ester intermediate.

  • Base selection: Cesium carbonate often provides better yields and cleaner reactions compared to potassium carbonate due to its stronger basicity and solubility.

  • Solvent effects: Polar aprotic solvents like DMF and dioxane facilitate better solubility of reagents and catalysts, enhancing reaction efficiency.

  • Protecting groups: Use of protecting groups on the amine functionalities (e.g., Boc, acetamide) prevents side reactions during borylation and improves overall yield and purity.

Summary Table of Preparation Methods

Method Aspect Details
Starting materials Halogenated 1,2-diaminobenzene derivatives
Key reagents Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (K2CO3 or Cs2CO3)
Solvents DMF, dioxane, water mixtures
Temperature 80–110 °C (microwave-assisted heating possible)
Reaction time 0.5–6 hours (microwave can reduce to minutes)
Purification Column chromatography (silica gel)
Yield range 40–60% for borylation step; overall yield depends on protecting group strategy
Notes Protecting amines recommended; microwave heating improves efficiency

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the dioxaborolane group to other functional groups.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation:
The compound is primarily utilized in organic synthesis as a versatile building block for the formation of carbon-carbon bonds. It is particularly effective in coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a boronic ester. This enables the formation of various substituted aromatic compounds that are crucial in the development of pharmaceuticals and agrochemicals .

Mechanism of Action:
The mechanism involves the activation of the carbon-boron bond in the presence of transition metal catalysts (e.g., palladium), facilitating the coupling with aryl halides or other electrophiles. The presence of the dioxaborolane moiety enhances its reactivity and stability during these reactions .

Medicinal Chemistry

Drug Development:
Research has indicated that compounds containing boron can exhibit significant biological activities. The incorporation of this compound into drug candidates has shown promise in targeting various diseases. Its derivatives have been investigated for anticancer properties by disrupting microtubule formation and inducing apoptosis in cancer cells .

Biological Activity:
The compound's ability to form stable complexes with biomolecules allows it to be used in the synthesis of biologically active molecules. Studies have demonstrated its potential in inhibiting cell proliferation in various cancer cell lines .

Materials Science

Advanced Materials Production:
In industrial applications, this compound is employed in the production of advanced materials such as polymers and electronic components. Its unique properties allow for modifications that enhance material performance .

Nanotechnology:
The compound can also be utilized in nanotechnology applications where boron-containing materials are integrated into nanostructures for enhanced electronic and optical properties .

Case Study 1: Anticancer Properties

A study conducted on the anticancer effects of boron-containing compounds demonstrated that derivatives of this compound inhibited cell proliferation in several cancer cell lines through apoptosis induction mechanisms. The research highlighted its potential as a lead compound for further drug development .

Case Study 2: Organic Synthesis Applications

In a synthetic chemistry study, researchers utilized this compound in a series of Suzuki-Miyaura coupling reactions to create complex aromatic systems. The results indicated high yields and selectivity for desired products, showcasing its utility as a building block for pharmaceuticals and fine chemicals .

Summary Table of Applications

Field Application Key Benefits
Organic SynthesisCarbon-carbon bond formationVersatile coupling agent
Medicinal ChemistryDrug developmentPotential anticancer activity
Materials ScienceProduction of advanced materialsEnhanced performance characteristics
Biological ResearchSynthesis of biologically active moleculesInhibition of cell proliferation

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane and amine groups. The dioxaborolane group can undergo hydrolysis to form boronic acids, which are key intermediates in many organic reactions. The amine groups can act as nucleophiles, facilitating substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is unique due to the combination of the dioxaborolane group and two amine groups on the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine (CAS Number: 2095372-76-0) is a boron-containing organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₁₂H₁₇B₄O₄
  • Molecular Weight : 236.07 g/mol
  • Appearance : White to off-white powder
  • Purity : 98%

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through boron coordination chemistry. Boron compounds are known to form reversible covalent bonds with biomolecules such as proteins and nucleic acids, influencing their functionality.

Anticancer Activity

Research indicates that compounds with similar boron-based structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of boronic acids can inhibit cancer cell proliferation by inducing apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .
  • The compound's ability to inhibit specific signaling pathways involved in cell motility and proliferation has been observed. This suggests potential applications in targeting metastatic cancer cells .

Enzyme Inhibition

Boron-containing compounds are often studied for their role as enzyme inhibitors:

  • The compound may act as an inhibitor for proteases and kinases due to its ability to mimic the tetrahedral intermediate formed during enzymatic reactions. This property can be leveraged for developing therapeutic agents against diseases involving dysregulated proteolytic activity .

Antimicrobial Properties

Preliminary studies suggest that similar dioxaborolane derivatives exhibit antimicrobial properties against various bacterial strains:

  • The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis. This property could be useful in developing new antibiotics amidst rising antibiotic resistance .

Case Study 1: Anticancer Properties

A recent investigation into the anticancer effects of boron compounds highlighted the efficacy of specific derivatives in inhibiting tumor growth in murine models. The study reported that treatment with 10 µM concentrations of a related compound resulted in a significant reduction of tumor size without affecting healthy tissue .

Case Study 2: Antimicrobial Activity

In vitro tests on a series of dioxaborolane derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for several derivatives, indicating potential for further development into antimicrobial agents .

Research Findings Summary Table

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionInhibition of proteases and kinases
AntimicrobialEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a brominated or iodinated benzene-1,2-diamine precursor with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or THF) at 80–100°C .
  • Key Characterization : Post-synthesis, the product is purified via column chromatography and validated using ¹H/¹³C NMR, mass spectrometry, and X-ray crystallography (if single crystals are obtained) .

Q. How does the presence of the dioxaborolane group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, enabling efficient transmetalation in palladium-catalyzed reactions. The electron-donating methyl groups on the boronate ester stabilize the boron center, reducing hydrolysis and side reactions .
  • Experimental Design : Compare coupling efficiencies under varying conditions (e.g., solvent polarity, catalyst loading) using kinetic studies and monitor intermediates via in situ IR or NMR spectroscopy .

Advanced Research Questions

Q. How can competing amine-boronate interactions be minimized during functionalization of benzene-1,2-diamine derivatives?

  • Methodological Answer : The primary amine groups can participate in undesired coordination with the boronate, leading to reduced coupling efficiency. Strategies include:

  • Protection-Deprotection : Temporarily protect the amine groups with tert-butoxycarbonyl (Boc) or acetyl groups before coupling, followed by deprotection under mild acidic conditions .
  • Steric Shielding : Use bulky ligands (e.g., SPhos or XPhos) on the palladium catalyst to sterically hinder undesired interactions .
    • Data Analysis : Monitor reaction progress via HPLC-MS to quantify side products and optimize protection protocols .

Q. What challenges arise in crystallographic characterization of boron-containing aromatic diamines, and how are they addressed?

  • Methodological Answer : Boron atoms in the dioxaborolane group can exhibit disorder in crystal structures due to rotational flexibility. Mitigation strategies include:

  • Low-Temperature Data Collection : Perform X-ray diffraction at 100 K to reduce thermal motion .
  • Twinned Refinement : Use SHELXL or similar software to model disordered boron-oxygen bonds .
    • Case Study : A recent study resolved disorder in a related boronate ester by employing high-resolution synchrotron data and dynamic refinement .

Research Applications

Q. How is this compound utilized in the synthesis of optoelectronic materials?

  • Methodological Answer : The boronate group enables integration into π-conjugated systems via cross-coupling, forming emissive layers in OLEDs. For example, it serves as a precursor for thermally activated delayed fluorescence (TADF) emitters when coupled with electron-deficient aromatic cores .
  • Experimental Design : Optimize photoluminescence quantum yield by varying substituents on the diamine backbone and annealing conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

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